Aldoxorubicin hydrochloride is a prodrug of doxorubicin, a widely used chemotherapeutic agent. [, , , , ] As a prodrug, it remains inactive until it undergoes specific chemical transformations within the body, releasing the active drug molecule. [, , , ] This targeted approach aims to minimize the systemic toxicity associated with conventional doxorubicin therapy. [, , , , ]
Aldoxorubicin hydrochloride, also known as INNO-206, is a product of CytRx Corporation and is classified within several categories:
This compound is specifically the (6-maleimidocaproyl) hydrazone of doxorubicin, which indicates that it is chemically modified to enhance its pharmacological properties and reduce systemic toxicity while maintaining efficacy against tumors .
The synthesis of aldoxorubicin involves several chemical reactions that link doxorubicin to an acid-sensitive linker. The key steps include:
The molecular structure of aldoxorubicin can be described as follows:
The presence of the hydrazone bond provides an acid-sensitive linkage that is cleaved in the acidic environment of tumors, releasing free doxorubicin where it is most needed .
Aldoxorubicin undergoes several important chemical reactions:
The mechanism of action for aldoxorubicin involves several steps:
Aldoxorubicin hydrochloride exhibits several important physical and chemical properties:
These properties are critical for formulating effective drug delivery systems .
Aldoxorubicin hydrochloride has several promising applications in oncology:
The development of aldoxorubicin addresses two fundamental constraints of native doxorubicin therapy: cumulative cardiotoxicity and nonspecific biodistribution. Conventional doxorubicin causes dose-dependent myocardial damage through multiple mechanisms, primarily mediated by the formation of doxorubicinol – a secondary alcohol metabolite that accumulates in cardiomyocytes and disrupts iron homeostasis, mitochondrial function, and calcium signaling [4] [8]. This metabolite exhibits 20-200-fold greater cardiotoxicity than the parent compound in preclinical models and correlates strongly with irreversible cardiomyopathy at cumulative doses exceeding 450-550 mg/m² [4] [9].
Cardiotoxicity Mechanisms: Doxorubicin undergoes enzymatic reduction by cardiac carbonyl reductases (CBRs) and aldoketo reductases (AKRs) to form doxorubicinol, which promotes iron-mediated oxidative stress and impaired ATP synthesis in cardiomyocytes [4]. The mitochondrial permeability transition pore opening triggers apoptosis, while topoisomerase-IIβ inhibition in post-mitotic cardiac cells causes DNA double-strand breaks [8].
Resistance Development: Tumor resistance emerges through ABC transporter upregulation (ABCB1, ABCC1), which actively effluxes doxorubicin from cancer cells, and topoisomerase-IIα mutations that reduce drug-target binding affinity [4]. These mechanisms collectively diminish intracellular drug accumulation and cytotoxic efficacy.
Table 2: Comparative Cardiotoxicity Mechanisms of Anthracyclines
Mechanistic Pathway | Doxorubicin | Aldoxorubicin | Key Differentiating Factor |
---|---|---|---|
Doxorubicinol Formation | Extensive hepatic/cardiac conversion (AKR1C3, CBR1 enzymes) | Minimal conversion (<0.1% urinary excretion) [1] | Covalent albumin binding prevents metabolic activation |
Reactive Oxygen Species (ROS) | High mitochondrial ROS generation via semiquinone redox cycling | Significantly reduced (serum half-life extension limits redox cycling) [1] | Stable albumin conjugate minimizes electron transfer |
Topoisomerase-IIβ Inhibition | Direct inhibition in cardiomyocytes | No myocardial accumulation (negligible cardiac uptake) [1] | Macromolecular complex prevents nuclear penetration |
Iron Homeostasis Disruption | Doxorubicin-iron complexes generate hydroxyl radicals | No detectable iron binding (doxorubicin remains conjugated until release) | Acid-sensitive linker maintains structural integrity in circulation |
Pharmacokinetic limitations further hinder conventional doxorubicin efficacy. The drug exhibits a rapid distribution phase (t½α = 5 minutes) and moderate elimination half-life (t½β = 30 hours), resulting in brief tumor exposure and substantial distribution to off-target tissues, particularly the heart, liver, and kidneys [1] [9]. Aldoxorubicin fundamentally redirects this profile by achieving a mean elimination half-life of 20-24 hours through stable albumin binding, effectively functioning as a circulating drug reservoir while minimizing cardiac penetration [1] [2].
The conceptual evolution of prodrug strategies for anthracyclines progressed through three generations: chemical analogs (epirubicin, idarubicin), liposomal encapsulation, and finally macromolecular conjugates. Early analogs focused on modifying the daunosamine sugar moiety or C-13/C-14 side chains to alter metabolic susceptibility, achieving only marginal reductions in cardiotoxicity [9]. Liposomal doxorubicin (Doxil®, Myocet®) represented a significant advance by exploiting the enhanced permeation and retention (EPR) effect, yet suffered from accelerated blood clearance by the reticuloendothelial system and dose-limiting mucocutaneous toxicities like hand-foot syndrome [9].
Albumin emerged as an ideal carrier platform due to its prolonged circulatory half-life (19 days in humans), FcRn-mediated recycling, and natural tropism for metabolically active tumors [5] [7]. The historical breakthrough came with the identification of cysteine-34 – a singular reactive thiol moiety on endogenous albumin that permits site-specific conjugation without compromising protein function [5]. Early albumin-drug conjugates utilized non-specific lysine coupling, generating heterogeneous adducts with variable pharmacokinetics. Aldoxorubicin's design specifically targeted cysteine-34 through maleimide-thiol chemistry, ensuring monovalent, stoichiometrically defined conjugation [5].
The innovation extended beyond mere carrier attachment to incorporating tumor-responsive release mechanisms. Prior prodrugs relied on enzymatic cleavage (e.g., peptide substrates for prostate-specific antigen) or generalized extracellular acidity (pH ~6.5-7.0), which lacked tumor specificity. Aldoxorubicin's acid-sensitive hydrazone linker capitalizes on the pronounced acidic gradient (pH 5.5-6.5) within tumor endosomes/lysosomes, ensuring precise intracellular doxorubicin liberation while maintaining plasma stability (hydrazone half-life >48 hours at pH 7.4) [3] [5]. This dual-targeting approach – systemic stability combined with tumor-triggered activation – established a new paradigm in macromolecular prodrug engineering.
Table 3: Evolution of Anthracycline Prodrug Platforms Leading to Aldoxorubicin
Development Era | Platform Technology | Representative Agents | Key Limitations Addressed by Aldoxorubicin |
---|---|---|---|
1980s-1990s | Anthracycline analogs | Epirubicin, Idarubicin | Modest cardiotoxicity reduction (<2-fold); no tumor targeting |
1990s-2000s | Liposomal encapsulation | Pegylated liposomal doxorubicin (Doxil®), Non-pegylated liposomal doxorubicin (Myocet®) | RES-mediated clearance; hand-foot syndrome; limited tumor penetration |
2000s-2010s | Albumin-binding small molecules | Aldoxorubicin (INNO-206) | Non-specific protein binding; premature drug release; heterogeneous conjugation |
Aldoxorubicin incorporates three transformative innovations that collectively enhance its therapeutic index relative to conventional anthracyclines and earlier prodrug formulations:
EMCH Linker Chemistry: The 6-maleimidocaproyl hydrazide (EMCH) linker serves as a molecular bridge with dual functionality. The maleimide group undergoes rapid Michael addition with albumin's cysteine-34 (binding efficiency >90% within 5 minutes post-infusion), while the hydrazone bond provides pH-dependent lability optimized for tumor-specific drug release [1] [5]. Unlike ester or peptide linkers, this hydrazone configuration exhibits exceptional plasma stability (hydrolysis t½ >48 hours at pH 7.4) yet rapid cleavage (t½ <1 hour) at pH 5.0-6.0 – precisely matching the acidic tumor microenvironment and lysosomal compartments [3] [5].
Albumin-Mediated Tumor Targeting: Upon covalent binding to albumin, aldoxorubicin adopts the pharmacokinetic profile of its carrier, achieving a prolonged circulation half-life (20.1-21.1 hours) and reduced volume of distribution (3.96-4.08 L/m²) [1]. This macromolecular complex leverages both passive and active tumor-targeting mechanisms. Passively, it exploits the enhanced permeability and retention (EPR) effect characteristic of tumor vasculature, which exhibits increased vascular permeability and impaired lymphatic drainage [1] [3]. Actively, albumin engages gp60 (albondin) receptors on tumor endothelial cells and SPARC (secreted protein acidic and rich in cysteine) in the extracellular matrix, facilitating transcytosis and intratumoral accumulation [5] [7]. Pharmacodynamic studies demonstrate 4-fold higher tumor doxorubicin concentrations from aldoxorubicin versus free doxorubicin at 72 hours post-administration [5].
Metabolic Inertness in Circulation: Unlike conventional doxorubicin, which undergoes rapid hepatic conversion to cardiotoxic metabolites, the albumin-bound aldoxorubicin complex remains metabolically shielded during circulation. Urinary excretion studies reveal that <0.1% of administered aldoxorubicin appears as free doxorubicin or doxorubicinol in urine within 72 hours, confirming minimal premature drug release or metabolic activation [1]. This contrasts starkly with conventional doxorubicin, where 4-5% of the dose excretes as doxorubicinol within the same timeframe – a key factor in aldoxorubicin's improved cardiac safety profile despite substantially higher equivalent doxorubicin dosing (up to 260 mg/m² per cycle) [1] [2].
The translational impact of these innovations is evidenced in clinical trials across multiple tumor types. In a phase 3 study of relapsed/refractory soft tissue sarcoma, aldoxorubicin demonstrated significantly improved progression-free survival (5.6 months vs. 2.7 months for investigator's choice therapy) and a doubling of overall response rates (25% vs. 0%) [2]. Critically, these efficacy benefits were achieved without the characteristic cardiotoxicity of dose-escalated anthracyclines, with only 4.2% of patients experiencing left ventricular ejection fraction (LVEF) decline below 50% compared to 19.1% with conventional doxorubicin [2]. This therapeutic advance establishes aldoxorubicin as a prototype for next-generation, tumor-targeted chemotherapeutics that maximize anticancer efficacy while circumventing systemic toxicity.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0